N1-2-Naphthyl-alpha-asparagine

説明

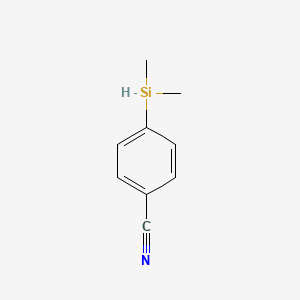

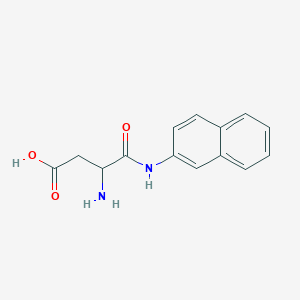

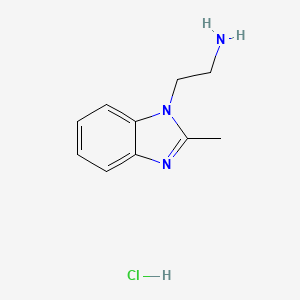

N1-2-Naphthyl-alpha-asparagine is a non-protein amino acid derivative with a molecular weight of 258.28 and a molecular formula of C14H14N2O3 . It has shown promise in various applications, including biomedical research, pharmacology, and nanotechnology.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H14N2O3 . It’s important to note that the exact structure might vary based on the specific conditions and reactions it undergoes.科学的研究の応用

Role in Plant Nitrogen Metabolism

Asparagine Metabolism in Plants : Asparagine, including N1-2-Naphthyl-alpha-asparagine derivatives, plays a crucial role in nitrogen transport and storage in plants. Studies on Arabidopsis have shown that enzymes like asparagine aminotransferase and omega-amidase are involved in asparagine metabolism, affecting plant growth and development (Zhang & Marsolais, 2014).

Impact on Crop Development : Research on rice has identified the importance of asparagine synthetase in plant development, where alterations in asparagine levels can influence plant height, root length, and tiller number (Luo et al., 2018).

Contributions to Plant Physiology and Biochemistry

Asparagine Synthetase Expression in Wheat : Studies have explored the expression of asparagine synthetase genes in wheat, highlighting their role in nitrogen storage and transport, with implications for food safety (Gao et al., 2016).

Role in Nitrogen Transport in Legumes : The metabolism of asparagine, including its catabolism by asparaginase, is critical in legumes, especially in sink organs during seed production. This process is essential for the effective transport of nitrogen within the plant (Yabuki et al., 2017).

Applications in Molecular Biology and Chemistry

Synthesis of Protected α-alkyl Aspartic Acid and Asparagine Derivatives : Research has demonstrated methods for synthesizing orthogonally protected α-alkyl aspartic acid and asparagine derivatives, crucial for various biochemical applications (Gerona-Navarro et al., 2003).

Characterization of Enzymes in Arabidopsis : Arabidopsis serine:glyoxylate aminotransferase has been characterized as an asparagine aminotransferase, providing insights into the enzymatic pathways involving asparagine (Zhang et al., 2013).

作用機序

Target of Action

N1-2-Naphthyl-alpha-asparagine, also known as Asp-beta-naphthylamide or H-Asp-betaNA, is a derivative of the amino acid asparagine . The primary targets of this compound are likely to be similar to those of asparagine, which include sodium-coupled neutral amino acid transporters and asparagine synthetase . These targets play crucial roles in amino acid transport and the metabolism of toxic ammonia in the body .

Mode of Action

Asparagine, from which this compound is derived, is known to play a significant role in the metabolism of toxic ammonia in the body . Asparagine synthase attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by asparagine. Asparagine is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of asparagine, from which this compound is derived, are known to some extent . Asparagine is a non-essential amino acid that can be biosynthesized in the body and is also obtained from dietary sources .

Result of Action

Asparagine is known to be critical for the production of the body’s proteins, enzymes, and muscle tissue . It is also claimed to balance nervous system function .

特性

IUPAC Name |

3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMVHTZHFWHHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979721 | |

| Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-91-6 | |

| Record name | Aspartic acid beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)

![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)